molecular formula C23H22N4O3 B1666764 {5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol CAS No. 869218-90-6

{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol

Cat. No. B1666764
M. Wt: 402.4 g/mol
InChI Key: LYZRWTKFOBBKKS-UHFFFAOYSA-N
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Description

AL-9 is a replication inhibitor of GT-1b and GT-2a.

Scientific Research Applications

Antitumor Activity

  • Quinazoline derivatives, similar in structure to the compound , have shown potent antitumor activities. For instance, some 4-arylaminoquinazoline derivatives demonstrated high antiproliferative activities against various tumor cells and were effective in inhibiting epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) (Zhang et al., 2019).
  • Another study synthesized novel quinazoline derivatives and found that certain compounds exhibited better antitumor activities compared to Lapatinib, a known cancer treatment drug (Cai Zhi-qian, 2015).

Anticancer Properties

  • A study on a quinazoline derivative indicated its effectiveness in inducing apoptosis and necrosis in human tumor cell lines, suggesting its potential as an anticancer drug (Ovádeková et al., 2005).
  • Research on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols derivatives, including a compound structurally similar to the specified chemical, highlighted their potent antiproliferative activity and ability to disturb microtubule formation in cancer cells (Suzuki et al., 2020).

Synthesis and Structural Analysis

  • A study focused on the synthesis and crystal structure analysis of a similar quinazoline derivative, contributing to the understanding of its molecular properties (Sun et al., 2021).
  • Research on the synthesis and crystal structure of tosylate salts of lapatinib, a drug structurally related to the compound, provided insights into the role of nonbonded interactions in the solid state, which is crucial for understanding the physicochemical properties of drug products (Ravikumar et al., 2013).

Molecular Docking and Design

  • Novel pyrazoline derivatives synthesized for antimicrobial activities were subjected to molecular docking studies, illustrating the potential of such derivatives in the design of bioactive compounds (Ravula et al., 2016).
  • Another study involving the design and synthesis of azole derivatives, including those with a morpholine moiety, highlighted their potential as antimicrobial agents, further demonstrated through molecular docking studies (Başoğlu et al., 2013).

properties

CAS RN

869218-90-6

Product Name

{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

[5-[4-(4-morpholin-4-ylanilino)quinazolin-6-yl]furan-2-yl]methanol

InChI

InChI=1S/C23H22N4O3/c28-14-19-6-8-22(30-19)16-1-7-21-20(13-16)23(25-15-24-21)26-17-2-4-18(5-3-17)27-9-11-29-12-10-27/h1-8,13,15,28H,9-12,14H2,(H,24,25,26)

InChI Key

LYZRWTKFOBBKKS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AL-9;  AL 9;  AL9; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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